
DCG-IV
Übersicht
Beschreibung
DCG-IV, also known as (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine, is a research compound that acts as a group-selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It has potent neuroprotective and anticonvulsant effects in animal studies and shows anti-Parkinsonian effects. it also impairs the formation of memories .
Wissenschaftliche Forschungsanwendungen
DCG-IV has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of metabotropic glutamate receptors.
Biology: this compound is employed in research to understand the role of mGluR2 and mGluR3 in various biological processes, including neurotransmission and synaptic plasticity.
Medicine: The compound is investigated for its potential therapeutic effects in neuroprotection, anticonvulsant activity, and treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: While primarily used in research, this compound’s insights contribute to the development of new drugs targeting glutamate receptors .
Wirkmechanismus
Target of Action
DCG-IV, or (1R,2R)-3-[(1S)-1-amino-2-hydroxy-2-oxoethyl]cyclopropane-1,2-dicarboxylic acid, is a research drug that acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound affects several biochemical pathways. For instance, it has been shown to inhibit glutamate release , which can suppress excitatory circuits in the brain . Moreover, this compound has been found to induce microglial BDNF mRNA expression in the rat striatum , suggesting a role in neuroprotection.
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally
Result of Action
The activation of mGluR 2/3 receptors by this compound has several effects at the molecular and cellular levels. It has potent neuroprotective and anticonvulsant effects in animal studies . It also shows anti-Parkinsonian effects . It’s also been found to impair the formation of memories .
Biochemische Analyse
Biochemical Properties
DCG-IV plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with group II metabotropic glutamate receptors (mGluR 2/3), triggering synaptic activation of all three secretases . This interaction leads to the production and release of Alzheimer’s Amyloid β42 from isolated intact nerve terminals .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound stimulation leads to a rapid accumulation of amyloid precursor protein (APP) C-terminal fragments in synaptoneurosomes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to group II metabotropic glutamate receptors, triggering the activation of α-, β- and γ-secretases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, following stimulation with this compound, levels of APP C-terminal fragments in synaptoneurosomes initially increase but then return to baseline by 10 minutes after stimulation .
Vorbereitungsmethoden
The synthesis of DCG-IV involves the preparation of (2S,2’R,3’R)-2-(2’,3’-dicarboxycyclopropyl)glycine through a series of chemical reactions. The synthetic route typically includes the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the carboxyl and amino groups. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
DCG-IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
DCG-IV is compared with other similar compounds such as L-CCG-I and gamma-carboxy-L-glutamate. While L-CCG-I is a general agonist for all metabotropic glutamate receptors, this compound is selective for group II receptors. The additional carboxylic group in this compound changes its properties from an agonist to an antagonist at group III receptors, making it one of the most potent group III receptor antagonists known. This unique selectivity profile distinguishes this compound from other similar compounds .
Similar Compounds
L-CCG-I: A general agonist for all metabotropic glutamate receptors.
Gamma-carboxy-L-glutamate: A compound with varying effects on different metabotropic glutamate receptors, acting as an antagonist or partial agonist depending on the receptor subtype.
Eigenschaften
IUPAC Name |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATPZHBYOVDBLI-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147782-19-2 | |
| Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



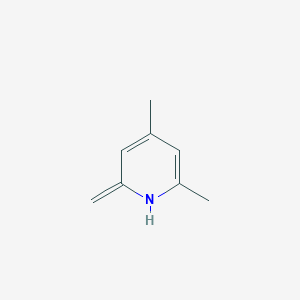
![2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B120865.png)
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)

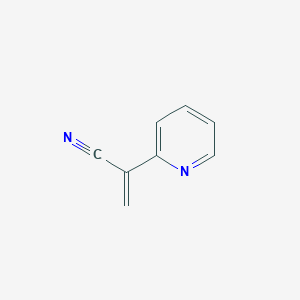

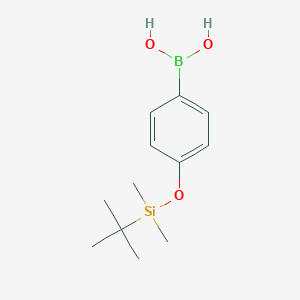
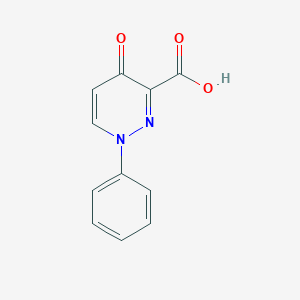

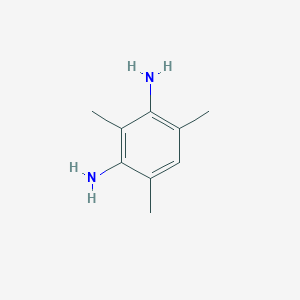


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)
